Quinazopyrine

描述

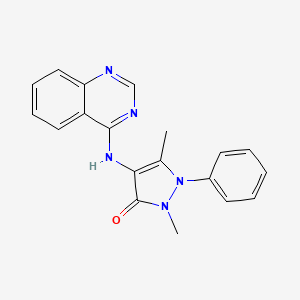

Quinazopyrine, also known as 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(4-quinazolinylamino)-3H-pyrazol-3-one, is a heterocyclic compound that belongs to the class of fused-ring heterocyclic compounds. It is characterized by its unique structure, which includes both quinazoline and pyrazole moieties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Quinazopyrine typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents. One common pathway includes the combination of suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (like isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). The reaction can be carried out using solution-based synthesis, mechanosynthesis, or solid-state melt reactions .

Industrial Production Methods

Industrial production of this compound may involve mechanochemical approaches, which are generally more efficient for quinazoline derivatives. Solid-state melt reactions are also employed for derivatives of nicotinic-based hydrazones. These methods are followed by post-synthetic modifications using vapour-mediated reactions, monitored by techniques such as powder X-ray diffraction and IR-ATR .

化学反应分析

Nucleophilic Substitution Reactions

Quinazoline undergoes nucleophilic substitution at position 4 due to electron-deficient aromatic rings. Key reactions include:

- Sodamide (NaNH₂) reaction : Produces 4-aminoquinazoline via intermediate addition (Scheme 1) .

- Hydrazine (NH₂NH₂) reaction : Forms 4-hydrazinoquinazoline, useful for further functionalization .

Reaction Conditions and Outcomes

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Sodamide (NaNH₂) | 4-Aminoquinazoline | High | Anhydrous, reflux |

| Hydrazine | 4-Hydrazinoquinazoline | Moderate | Ethanol, 80°C |

Electrophilic Substitution Reactions

Nitration is the primary electrophilic substitution reaction, occurring at position 6 due to regioselectivity governed by electronic effects :

- Nitration : Treatment with fuming HNO₃ in H₂SO₄ yields 6-nitroquinazoline.

Alkylation Reactions

Alkylation occurs at the N3 position, forming quaternary salts that react with alcohols to produce dihydroquinazoline derivatives :

- Example : 3-Methylquinazolinium salts react with methanol to form 4-methoxy-3-methyl-3,4-dihydroquinazoline.

Mechanistic Pathway

- N3 alkylation → Quinazolinium salt formation.

- Nucleophilic attack by alcohol → Dihydroquinazoline pseudo-base.

Addition Reactions

Quinazoline reacts with anionic and organometallic reagents at the 3,4-double bond:

- Grignard reagents (e.g., RMgX): Yield 4-substituted 3,4-dihydroquinazolines .

- Sodium bisulfite : Forms bisulfite adducts, useful for purification .

Key Adducts

| Reagent | Product | Application |

|---|---|---|

| Phenylmagnesium bromide | 4-Phenyl-3,4-dihydroquinazoline | Intermediate for synthesis |

| Acetone | 4-(2-Oxopropyl)quinazoline adduct | Crystallization aid |

5.3. Iodine-Catalyzed Oxidative Coupling

2-Aminobenzaldehydes and benzylamines undergo iodine-catalyzed coupling (49–92% yield) under solvent-free conditions .

Recent Advances in Synthetic Strategies

- Tandem oxidative amination : Dual C–H activation enables imidazo[1,5-c]quinazoline synthesis (35–98% yield) .

- Metal-free protocols : I₂/O₂ systems promote eco-friendly quinazoline formation, avoiding transition metals .

Mechanistic Insights

Computational studies using the reaction path Hamiltonian (RPH) reveal that curvature peaks in reaction pathways correlate with bond cleavage/formation phases (e.g., O–H and S–H dynamics in thioformic acid reactions) . For quinazoline derivatives, such analyses predict regioselectivity in substitution and addition reactions.

科学研究应用

Biological Activities

Quinazopyrine and its derivatives have been investigated for several biological activities:

- Anticancer Activity : this compound derivatives have shown significant promise as anticancer agents. Studies indicate that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, quinazoline-pyrimidine hybrids have demonstrated antiproliferative effects against human cancer cell lines such as MCF-7 and A549 .

- Antimicrobial Properties : Research has highlighted the antimicrobial efficacy of this compound derivatives against various pathogens. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing potential as antibacterial agents .

- Antitubercular Effects : this compound derivatives have also been evaluated for their activity against Mycobacterium tuberculosis. Certain synthesized compounds exhibited significant effectiveness against multi-drug resistant strains, marking them as potential candidates for tuberculosis treatment .

- Anti-inflammatory and Analgesic Properties : Several this compound derivatives have demonstrated anti-inflammatory and analgesic effects, suggesting their utility in managing pain and inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the chemical structure can enhance efficacy and reduce toxicity. Research has focused on synthesizing various derivatives to explore their biological activities systematically. For example, the incorporation of different substituents on the this compound scaffold can significantly alter its interaction with biological targets, impacting its therapeutic potential .

Anticancer Applications

A study conducted on quinazoline-pyrimidine hybrids revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines. The synthesized compounds were characterized using IR, NMR, and mass spectrometry, confirming their structural integrity . This research underscores the importance of structural modifications in developing effective anticancer agents.

Antitubercular Research

In another significant study, researchers synthesized a series of quinazolinone benzoates and tested them against Mycobacterium tuberculosis. Four compounds showed promising anti-tuberculosis activity, indicating that this compound derivatives could play a vital role in combating drug-resistant tuberculosis strains .

Comprehensive Data Table

The following table summarizes key findings related to the applications of this compound:

作用机制

The mechanism of action of Quinazopyrine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction leads to changes in cellular processes, such as signal transduction and gene expression .

相似化合物的比较

Quinazopyrine can be compared with other similar compounds, such as quinazoline and quinazolinone derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

Quinazoline: Known for its broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.

Quinazolinone: Exhibits significant biological activities, such as antibacterial, antifungal, and anticancer properties.

This compound stands out due to its unique combination of quinazoline and pyrazole moieties, which confer distinct structural and functional properties .

生物活性

Quinazopyrine, a derivative of quinazoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is characterized by its fused benzene and pyrimidine rings, contributing to its pharmacological properties. Various derivatives of this compound have been synthesized, leading to compounds with significant therapeutic potential. These derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, antimicrobial, and anti-diabetic effects.

1. Anticancer Activity

This compound derivatives have shown promising results in anticancer studies. For instance, compounds synthesized with modifications at the 2 and 3 positions of the quinazoline ring demonstrated significant cytotoxicity against various cancer cell lines.

- Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.36 | |

| Compound B | HeLa | 10.5 | |

| Compound C | A549 | 5.2 |

2. Anti-inflammatory Activity

Research has indicated that this compound derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Case Study : A study evaluated the anti-inflammatory effects of a novel this compound derivative in a rat model of paw edema. The compound significantly reduced inflammation compared to the control group, suggesting its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against various pathogens.

- Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | E. coli | 12 µg/mL | |

| Compound E | S. aureus | 8 µg/mL |

The biological activity of this compound is often attributed to its ability to interact with specific molecular targets:

- VEGF Inhibition : Certain this compound derivatives have been identified as potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which is critical in tumor angiogenesis .

- DPP-IV Inhibition : Compounds exhibiting dipeptidyl peptidase IV (DPP-IV) inhibition have shown potential in managing diabetes by enhancing insulin secretion .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the this compound scaffold can significantly influence its biological activity:

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Quinazopyrine, and how can researchers validate the purity and structural integrity of synthesized batches?

Methodological Answer:

- Synthetic Pathways : Begin with literature reviews to identify published protocols (e.g., nucleophilic substitution or condensation reactions). Cross-reference patents and peer-reviewed journals for optimized yields .

- Validation : Use analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity (>95% by integration).

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities (e.g., column: C18, mobile phase: acetonitrile/water).

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- Melting Point Analysis : Compare with literature values (±2°C tolerance).

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst) meticulously to enable replication .

Q. Which in vitro assays are commonly employed to assess this compound’s pharmacological activity, and what methodological controls are essential to ensure assay reliability?

Methodological Answer:

- Common Assays :

- Enzyme Inhibition Assays (e.g., kinase targets): Use fluorogenic substrates with positive (known inhibitor) and negative (solvent-only) controls.

- Cell Viability Assays (MTT/XTT): Include untreated cells and vehicle controls to account for solvent toxicity.

- Binding Affinity Studies (Surface Plasmon Resonance): Validate with reference ligands.

- Controls :

Advanced Research Questions

Q. How should researchers design dose-response studies for this compound to address potential non-linear pharmacokinetics, and what statistical models are appropriate for analyzing such data?

Methodological Answer:

- Experimental Design :

- Dose Range : Use logarithmic spacing (e.g., 0.1–100 µM) to capture sigmoidal curves.

- Sampling Timepoints : Collect data at multiple intervals (e.g., 0, 1, 4, 24 hours) to assess time-dependent effects.

- Animal Models : Control for interspecies differences (e.g., cytochrome P450 activity in rodents vs. primates) .

- Statistical Models :

Q. What strategies are recommended for reconciling contradictory findings in this compound’s mechanism of action across different experimental models?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to identify, screen, and synthesize conflicting evidence (e.g., exclude studies with high risk of bias) .

- Comparative Analysis :

- Experimental Conditions : Tabulate variables (e.g., cell lines, assay pH, incubation time) to isolate confounding factors.

- Orthogonal Validation : Use multiple techniques (e.g., CRISPR knockouts + pharmacological inhibitors) to confirm targets.

- Meta-Analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) .

Q. How can researchers optimize this compound’s bioavailability in preclinical models while controlling for interspecies metabolic variations?

Methodological Answer:

- Formulation Strategies :

- Prodrug Design : Introduce ester groups to enhance solubility.

- Nanoencapsulation : Use liposomal carriers to prolong half-life.

- Metabolic Profiling :

- Microsomal Assays : Compare liver S9 fractions from humans vs. rodents.

- LC-MS/MS : Quantify metabolites and identify species-specific pathways.

- In Silico Modeling : Predict pharmacokinetics (e.g., GastroPlus) to prioritize in vivo experiments .

Q. Methodological Frameworks for this compound Research

属性

IUPAC Name |

2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDFJGDFPHVRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143169 | |

| Record name | Quinazopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100330-91-4 | |

| Record name | Quinazopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100330914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。